molecular formula C12H11N3O2 B13930302 3-Quinolinecarbonitrile, 5-(2-aminoethyl)-1,4-dihydro-8-hydroxy-4-oxo-

3-Quinolinecarbonitrile, 5-(2-aminoethyl)-1,4-dihydro-8-hydroxy-4-oxo-

Katalognummer: B13930302
Molekulargewicht: 229.23 g/mol
InChI-Schlüssel: KVBSLFJDSJHHDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Quinolinecarbonitrile, 5-(2-aminoethyl)-1,4-dihydro-8-hydroxy-4-oxo- is a heterocyclic compound with a quinoline core structure. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.

Vorbereitungsmethoden

The synthesis of 3-Quinolinecarbonitrile, 5-(2-aminoethyl)-1,4-dihydro-8-hydroxy-4-oxo- typically involves multicomponent reactions. One common synthetic route includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence or absence of a catalyst . Industrial production methods may involve similar multicomponent reactions, optimized for large-scale synthesis.

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can yield different hydroquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aminoethyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Wissenschaftliche Forschungsanwendungen

3-Quinolinecarbonitrile, 5-(2-aminoethyl)-1,4-dihydro-8-hydroxy-4-oxo- has a wide range of scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of other heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Quinolinecarbonitrile, 5-(2-aminoethyl)-1,4-dihydro-8-hydroxy-4-oxo- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other quinoline derivatives such as 2-amino-4H-pyran-3-carbonitrile and pyrrolo[1,2-a]quinoline derivatives. Compared to these compounds, 3-Quinolinecarbonitrile, 5-(2-aminoethyl)-1,4-dihydro-8-hydroxy-4-oxo- exhibits unique structural features and potential pharmacological properties .

Eigenschaften

Molekularformel

C12H11N3O2

Molekulargewicht

229.23 g/mol

IUPAC-Name

5-(2-aminoethyl)-8-hydroxy-4-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C12H11N3O2/c13-4-3-7-1-2-9(16)11-10(7)12(17)8(5-14)6-15-11/h1-2,6,16H,3-4,13H2,(H,15,17)

InChI-Schlüssel

KVBSLFJDSJHHDC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=C1CCN)C(=O)C(=CN2)C#N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.